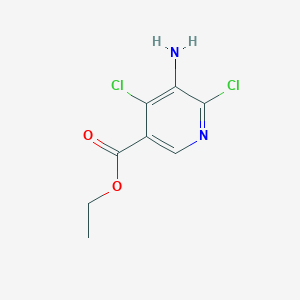

Ethyl 5-amino-4,6-dichloronicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-4,6-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)4-3-12-7(10)6(11)5(4)9/h3H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXJGLJHMZMKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617964 | |

| Record name | Ethyl 5-amino-4,6-dichloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154012-16-5 | |

| Record name | Ethyl 5-amino-4,6-dichloro-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154012-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-4,6-dichloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-amino-4,6-dichloronicotinate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-4,6-dichloronicotinate is a substituted pyridine derivative that serves as a highly valuable and versatile building block in synthetic organic and medicinal chemistry. Its structure, featuring a pyridine core functionalized with two chlorine atoms, an amino group, and an ethyl ester, presents multiple reactive sites. This strategic arrangement of functional groups allows for selective chemical modifications, making it an important intermediate in the synthesis of complex heterocyclic compounds, particularly those with therapeutic potential. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in the field of drug discovery.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyridine ring with chlorine substituents at positions 4 and 6, an amino group at position 5, and an ethyl carboxylate group at position 3. The electron-withdrawing nature of the chlorine atoms and the ester group significantly influences the reactivity of the pyridine ring, making it susceptible to various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 154012-16-5 | [1][2][3][4] |

| Molecular Formula | C₈H₈Cl₂N₂O₂ | [2][3][5] |

| Molecular Weight | 235.07 g/mol | [2][3] |

| Appearance | White to light yellow solid | [6] |

| Storage Temperature | Room Temperature | [1][3] |

Synthesis of a Related Precursor: Ethyl 4,6-dichloronicotinate

Experimental Protocol: Synthesis of Ethyl 4,6-dichloronicotinate[6][7][8]

Rationale: This reaction utilizes a strong chlorinating agent, phosphorus oxychloride (POCl₃), to replace the hydroxyl groups of ethyl 4,6-dihydroxynicotinate with chlorine atoms. The reaction is typically performed under reflux to ensure completion.

Materials:

-

Ethyl 4,6-dihydroxynicotinate (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (excess)

-

Ice water

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add ethyl 4,6-dihydroxynicotinate (e.g., 60 g, 0.328 mol) to an excess of phosphorus oxychloride (e.g., 500 mL).[6][7][9]

-

Reaction: Heat the mixture to reflux and maintain for a period of 2 hours.[6][7][9]

-

Work-up: After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure.[6][7][9] The residue is then cautiously poured into ice water and stirred for 30 minutes to quench any remaining POCl₃.[6][9]

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 200 mL).[9]

-

Purification: Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under vacuum to yield the product.[9]

Caption: Synthesis workflow for Ethyl 4,6-dichloronicotinate.

Applications in Medicinal Chemistry and Drug Discovery

This compound and its close analogs are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The dichlorinated pyridine core serves as a scaffold that can be selectively functionalized to generate libraries of compounds for drug screening.

The parent compound, ethyl 4,6-dichloronicotinate, is a known precursor in the synthesis of potent kinase inhibitors and Hsp90 inhibitors.[10] Its derivatives have demonstrated significant inhibitory activity against targets such as the Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase, which are implicated in various cancers.[10] The general strategy involves the sequential nucleophilic aromatic substitution (SNAr) or cross-coupling reactions at the 4- and 6-positions of the pyridine ring to introduce desired pharmacophores.[11] The chlorine atom at the 4-position is generally more reactive towards nucleophilic attack than the one at the 6-position, allowing for regioselective functionalization.[11]

For instance, ethyl 4,6-dichloronicotinate can be converted to an amino-substituted intermediate, such as ethyl 4-amino-6-chloronicotinate, by reaction with ammonia.[9] This intermediate can then undergo further cyclization and functionalization to produce complex heterocyclic systems like pyrido[2,3-d]pyrimidines, a well-established pharmacophore in the design of kinase inhibitors.[10]

Sources

- 1. This compound | 154012-16-5 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. rndmate.com [rndmate.com]

- 5. m.chemstan.net [m.chemstan.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

"Ethyl 5-amino-4,6-dichloronicotinate" molecular weight and formula

An In-Depth Technical Guide to the Physicochemical Characterization of Ethyl 5-amino-4,6-dichloronicotinate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, focusing on its fundamental molecular properties. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the core physicochemical attributes of the compound and establishes a rigorous protocol for their verification, ensuring the integrity of subsequent research and development endeavors.

Core Molecular Attributes

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. The specific arrangement of its functional groups—an ethyl ester, an amino group, and two chlorine atoms—makes it a versatile scaffold for the synthesis of more complex, biologically active molecules. Understanding its foundational properties, the molecular formula and weight, is the non-negotiable first step in any synthetic or analytical workflow.

These core attributes are not merely identifiers; they are predictive of the compound's behavior in chemical reactions, its solubility characteristics, and its potential interactions with biological targets. The molecular weight, for instance, is a critical parameter for all stoichiometric calculations, ensuring precise molar ratios in reaction design. The elemental composition, dictated by the molecular formula, governs its spectroscopic and spectrometric signatures.

Data Summary: Physicochemical Identifiers

For clarity and rapid reference, the key identifiers for this compound are summarized below.

| Parameter | Value | Source(s) |

| Molecular Formula | C₈H₈Cl₂N₂O₂ | [1][2][3][4] |

| Molecular Weight | 235.07 g/mol | [1][3] |

| CAS Number | 154012-16-5 | [1][2][3][4] |

Experimental Verification of Molecular Identity

In any research setting, particularly within regulated drug development pipelines, the identity and purity of a starting material must be rigorously confirmed. While a supplier's Certificate of Analysis provides initial data, independent verification is a cornerstone of scientific integrity. High-Resolution Mass Spectrometry (HRMS) is the gold standard for unequivocally confirming both the molecular weight and elemental formula of a compound.

The causality behind choosing HRMS lies in its precision. Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions (isobars), thereby providing an unambiguous confirmation of the molecular formula.

Protocol: Molecular Weight and Formula Verification by HRMS

This protocol describes a self-validating system for the confirmation of this compound using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Objective: To confirm the molecular weight and elemental composition of this compound.

Materials:

-

This compound sample

-

LC-MS grade Methanol

-

LC-MS grade Formic Acid

-

Calibrant solution for the mass spectrometer

Methodology:

-

Sample Preparation:

-

Accurately prepare a 1 mg/mL stock solution of the compound in methanol.

-

From the stock, create a dilute working solution of approximately 10 µg/mL by diluting with methanol.

-

To facilitate ionization, acidify the final solution with 0.1% formic acid. The acid promotes the formation of the protonated molecular ion [M+H]⁺ in positive ion mode, which is typically stable and easily detectable for pyridine compounds.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-500) using a well-characterized, multi-point calibrant solution. This step is critical for ensuring the high mass accuracy required to validate the elemental formula.

-

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.

-

Acquire data in positive ion mode. The presence of two nitrogen atoms in the molecule makes it readily protonated.

-

Set the instrument to acquire data at a high resolution (>10,000 FWHM).

-

-

Data Analysis & Validation:

-

Determine the accurate mass of the most abundant peak in the mass spectrum, corresponding to the [M+H]⁺ ion.

-

Expected Monoisotopic Mass for [C₈H₈Cl₂N₂O₂ + H]⁺: 235.0014 Da.

-

Compare the measured accurate mass to the theoretical mass. The mass error, calculated in parts-per-million (ppm), should be less than 5 ppm.

-

Analyze the isotopic pattern. Due to the presence of two chlorine atoms, a characteristic isotopic distribution for [M]⁺, [M+2]⁺, and [M+4]⁺ will be observed in a ratio of approximately 9:6:1. This pattern is a definitive signature of a dichlorinated compound and serves as a powerful validation checkpoint.

-

Visualization of Verification Workflow

The logical flow from sample receipt to final data validation is crucial for ensuring reproducible and reliable results. The following diagram illustrates this workflow.

Caption: Workflow for the verification of molecular formula and weight via HRMS.

Broader Context and Applications

This compound belongs to a class of chemical building blocks that are instrumental in drug discovery. The related compound, Ethyl 4,6-dichloronicotinate, is a known precursor in the synthesis of various kinase inhibitors, which are pivotal in oncology research.[5][6] The strategic placement of the amino group at the 5-position, flanked by two reactive chlorine atoms, provides medicinal chemists with a versatile platform for generating molecular diversity through reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.[6] This allows for the systematic exploration of the chemical space around a core scaffold, a fundamental strategy in the development of novel therapeutics.

References

-

Ethyl 5-amino-4, 6-dichloronicotinate, 1 gram . CP Lab Safety. [Link]

-

This compound . SINFOO. [Link]

Sources

A-Technical-Guide-to-the-Synthesis-of-Ethyl-5-amino-4,6-dichloronicotinate-from-Dichloropyridine-Precursors

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

Ethyl 5-amino-4,6-dichloronicotinate is a highly functionalized pyridine derivative of significant interest as a versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway starting from dichloropyridine precursors. The synthesis is logically divided into two primary stages: the initial preparation of the key intermediate, Ethyl 4,6-dichloronicotinate, followed by a strategic functional group transformation involving nitration and subsequent reduction to install the C5-amino group. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and explains the causality behind critical procedural choices, offering a self-validating framework for researchers.

Introduction

Significance of this compound

The pyridine scaffold is a privileged structure in medicinal and agricultural chemistry. The specific substitution pattern of this compound, featuring two reactive chlorine atoms, an activating amino group, and an ester moiety, offers multiple handles for subsequent chemical modification. The chloro-substituents at the 4 and 6 positions act as excellent leaving groups for nucleophilic aromatic substitution (SNAr), while the amino and ester groups can be readily derivatized. This makes the title compound a valuable building block for constructing diverse molecular architectures with desired biological activities.[1]

Overview of the Synthetic Approach

The synthesis of this compound is most effectively approached through a two-stage process. This strategy ensures high yields and minimizes the formation of complex side products.

-

Stage 1: Synthesis of the Key Precursor. The foundational step is the preparation of Ethyl 4,6-dichloronicotinate. This is reliably achieved by the dichlorination of an accessible starting material, Ethyl 4,6-dihydroxynicotinate.

-

Stage 2: Installation of the C5-Amino Group. Direct amination of the electron-rich C5 position of the precursor is challenging. Therefore, a more strategic and reliable two-step sequence is employed:

-

Nitration: An electrophilic aromatic substitution to introduce a nitro group (-NO₂) at the C5 position.

-

Reduction: Chemoselective reduction of the nitro group to the target primary amine (-NH₂).

-

This guide will detail the experimental and mechanistic aspects of each stage.

Stage 1: Synthesis of the Key Precursor: Ethyl 4,6-dichloronicotinate

The conversion of the dihydroxy precursor to the dichlorinated intermediate is a critical transformation that sets the stage for subsequent functionalization.

Reaction Principle: Dehydrative Chlorination

The synthesis hinges on the replacement of two hydroxyl groups on the pyridine ring with chlorine atoms. This is accomplished using a potent dehydrating and chlorinating agent, phosphorus oxychloride (POCl₃). The tautomeric nature of the dihydroxypyridine (which exists predominantly in the pyridone form) facilitates this transformation.

Detailed Experimental Protocol

This protocol is based on established and high-yield procedures.[2][3][4]

Materials:

-

Ethyl 4,6-dihydroxynicotinate

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate (EtOAc)

-

Ice

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel equipped with a reflux condenser and a magnetic stirrer with phosphorus oxychloride (500 mL).

-

Addition of Starting Material: Slowly and portion-wise, add Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to the stirring POCl₃. The addition may be exothermic and should be controlled.[3]

-

Reaction: Heat the resulting mixture to reflux and maintain this temperature for a minimum of 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the polar starting material.[4]

-

Reagent Removal: After the reaction is complete, cool the mixture and remove the excess POCl₃ by distillation under reduced pressure.[2]

-

Work-up (Quenching): Carefully and slowly pour the concentrated residue into a large beaker containing crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.[4]

-

Extraction: Once the quench is complete and the mixture has reached room temperature, extract the aqueous slurry three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them with a saturated brine solution. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the filtrate under vacuum to yield the crude product, Ethyl 4,6-dichloronicotinate. The reported yield for this procedure is approximately 90% (65 g).[2]

Mechanistic Insights & Causality

-

Choice of Reagent: Phosphorus oxychloride (POCl₃) is the reagent of choice due to its dual function. It acts as both a chlorinating agent and a powerful dehydrating agent, effectively driving the reaction forward by converting the pyridone-like hydroxyl groups into superior leaving groups, which are then displaced by chloride ions.

-

Excess Reagent: A large excess of POCl₃ is used to serve as both the reagent and the solvent, ensuring the reaction goes to completion.[4]

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the substitution on the heterocyclic ring. A 2-hour reflux period is typically sufficient for complete conversion.[3]

Data Summary: Precursor Synthesis

| Parameter | Value | Reference |

| Starting Material | Ethyl 4,6-dihydroxynicotinate | [3] |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [2][3] |

| Reaction Temperature | Reflux | [3] |

| Reaction Time | 2 hours | [3] |

| Product | Ethyl 4,6-dichloronicotinate | [2] |

| Molecular Weight | 220.05 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 32-34 °C | [1] |

| Expected Yield | ~90% | [2] |

Workflow Diagram: Precursor Synthesis

Caption: Workflow for the synthesis of Ethyl 4,6-dichloronicotinate.

Stage 2: Synthesis of this compound

With the key precursor in hand, the focus shifts to the regioselective introduction of the amino group at the C5 position of the pyridine ring.

Strategic Approach: Nitration Followed by Reduction

Direct amination via nucleophilic substitution is not feasible at the C5 position, which is electronically neutral or slightly electron-rich. A more robust and predictable approach is the electrophilic nitration of the ring, followed by the reduction of the resulting nitro group. The existing chloro and ester substituents are deactivating, making the reaction challenging, but they direct incoming electrophiles primarily to the C5 position.[5]

Step 1: Nitration of Ethyl 4,6-dichloronicotinate

3.2.1 Reaction Principle: Electrophilic Aromatic Substitution The pyridine ring, especially when deactivated by electron-withdrawing groups, requires harsh conditions for electrophilic substitution.[5] The reaction proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids. This electrophile then attacks the C5 position of the pyridine ring.

3.2.2 Detailed Experimental Protocol (Generalized) This is a generalized protocol, as a specific literature procedure for this exact substrate is not readily available. It is based on standard conditions for nitrating deactivated pyridine rings.[5][6]

Materials:

-

Ethyl 4,6-dichloronicotinate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

Procedure:

-

Reaction Setup: In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Substrate Addition: Slowly add Ethyl 4,6-dichloronicotinate to the cold sulfuric acid, ensuring the temperature does not rise significantly.

-

Nitrating Agent Addition: Slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-100 °C for several hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralization & Extraction: Neutralize the acidic solution with a suitable base (e.g., concentrated NaOH or NH₄OH) until basic, then extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Isolation: Dry the combined organic layers, filter, and concentrate under vacuum to obtain crude Ethyl 4,6-dichloro-5-nitronicotinate. Further purification may be required (e.g., column chromatography).

3.2.3 Mechanistic Insights

-

Nitronium Ion Formation: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Directing Effects: The nitrogen atom in the pyridine ring strongly deactivates the C2, C4, and C6 positions towards electrophilic attack. The chloro and ester groups are also deactivating but direct meta. The cumulative effect favors substitution at the C5 position, which is meta to all three deactivating influences.[5][7]

Step 2: Reduction of Ethyl 4,6-dichloro-5-nitronicotinate

3.3.1 Reaction Principle: Chemoselective Reduction The final step is the reduction of the nitro group to a primary amine. This must be done under conditions that do not affect the ester or the chloro substituents. Common methods include the use of metals in acidic media or catalytic hydrogenation.[8][9]

3.3.2 Detailed Experimental Protocol (Metal/Acid Reduction) This protocol is based on the common and effective use of iron in an acidic medium for nitro group reduction.[8]

Materials:

-

Ethyl 4,6-dichloro-5-nitronicotinate

-

Iron powder (Fe)

-

Acetic Acid or Hydrochloric Acid (HCl)

-

Ethanol or other suitable solvent

Procedure:

-

Reaction Setup: Suspend the crude Ethyl 4,6-dichloro-5-nitronicotinate in a mixture of ethanol and water.

-

Reagent Addition: Add iron powder to the suspension, followed by the slow addition of acetic acid or a catalytic amount of concentrated HCl.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction is often exothermic initially. Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Neutralization & Extraction: Make the filtrate basic with an aqueous base (e.g., sodium carbonate or ammonia) and extract the product with ethyl acetate.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the final product, this compound.

3.3.3 Causality of Reagent Choice

-

Fe/Acid: This is a classic, cost-effective, and reliable method for nitro group reduction. It is highly chemoselective, leaving esters and aryl chlorides intact under these conditions.[8]

-

Catalytic Hydrogenation: An alternative is catalytic hydrogenation using a catalyst like Palladium on Carbon (Pd/C) under an atmosphere of hydrogen.[10] While clean, this method carries a risk of hydrodechlorination (replacement of Cl with H) as a side reaction, making the metal/acid method often preferable for this specific substrate.

Overall Pathway Diagram: Functional Group Installation

Caption: Synthetic pathway from the precursor to the final product.

Conclusion

The synthesis of this compound from dichloropyridine precursors is a well-defined and logical process. It relies on the robust and high-yield chlorination of Ethyl 4,6-dihydroxynicotinate to form the key intermediate, Ethyl 4,6-dichloronicotinate. The subsequent installation of the C5-amino group is strategically achieved through a reliable nitration and reduction sequence, overcoming the electronic challenges of the substituted pyridine ring. The protocols outlined in this guide provide a solid, self-validating framework for the successful laboratory-scale production of this valuable chemical building block, empowering further research and development in the fields of medicinal and agricultural science.

References

-

Filo. (2025-08-26). Discuss the chemistry of pyridine under nitration. [Link]

-

ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

-

PubMed Central (PMC). (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

-

Royal Society of Chemistry. (n.d.). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. [Link]

-

Pearson. (2024-06-28). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. [Link]

-

Vdocuments. (n.d.). Heterocyclic Chemistry. [Link]

-

PubMed Central (PMC). (2021-10-26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. [Link]

- Google Patents. (n.d.).

-

J-STAGE. (n.d.). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVES WITH SmI2-H2O SYSTEM. [Link]

-

ResearchGate. (2013-12-24). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?. [Link]

-

YouTube. (2021-04-21). Catalytic Hydrogenation. [Link]

- Google Patents. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]

- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 7. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]

- 8. researchgate.net [researchgate.net]

- 9. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-amino-4,6-dichloronicotinate

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction

Ethyl 5-amino-4,6-dichloronicotinate, a substituted pyridine derivative, represents a key building block in modern medicinal and agricultural chemistry. Its unique arrangement of a nucleophilic amino group, two electrophilic chlorine atoms, and a reactive ethyl ester on a pyridine scaffold makes it a versatile precursor for the synthesis of a diverse range of bioactive molecules. The efficacy, safety, and manufacturability of any new chemical entity are fundamentally linked to its physicochemical properties. Among these, solubility and stability are paramount, influencing everything from reaction kinetics and purification strategies to formulation development and bioavailability.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive public domain data for this specific molecule, this document emphasizes robust, validated methodologies and the scientific rationale behind them. It is designed to empower researchers and drug development professionals to generate the precise data required for their specific applications, ensuring both scientific integrity and project success.

Physicochemical Properties: The Foundation of Characterization

A thorough understanding of the fundamental physicochemical properties of this compound is the logical starting point for any solubility or stability investigation. These properties not only define the molecule's intrinsic characteristics but also guide the selection of appropriate analytical techniques and experimental conditions.

| Property | Value/Information | Source |

| CAS Number | 154012-16-5 | [1][2][3][4][5] |

| Molecular Formula | C₈H₈Cl₂N₂O₂ | [2][3][4] |

| Molecular Weight | 235.07 g/mol | [2][3] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [5] |

Part 1: Solubility Profiling

The solubility of a compound dictates its behavior in various media, a critical factor in both synthetic chemistry and pharmaceutical formulation. An understanding of a compound's solubility profile allows for the optimization of reaction conditions, the development of effective purification methods, and the design of formulations with desired bioavailability.

Qualitative Solubility Assessment

A preliminary qualitative assessment of solubility in a range of solvents with varying polarities is a cost-effective and informative first step. This provides a broad understanding of the compound's solubility characteristics and aids in the selection of solvents for quantitative analysis and subsequent experiments.

Experimental Protocol: Qualitative Solubility Determination

-

Solvent Selection: Choose a diverse set of solvents representing a range of polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: Add approximately 1-2 mg of this compound to 1 mL of each selected solvent in separate, clearly labeled vials.

-

Observation: Vortex each vial for 30 seconds and visually inspect for dissolution.

-

Equilibration: If not immediately soluble, allow the samples to equilibrate at a controlled temperature (e.g., 25 °C) for 24 hours with gentle agitation.

-

Final Assessment: After equilibration, visually inspect for any undissolved solid. Categorize the solubility as "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination: The Shake-Flask Method

The gold-standard for determining equilibrium solubility is the shake-flask method. This technique involves creating a saturated solution and then quantifying the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this quantification due to its specificity and sensitivity.

Experimental Protocol: Quantitative Solubility by Shake-Flask and HPLC

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the vials in a constant temperature shaker or water bath (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm syringe filter (e.g., PTFE) to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Caption: Workflow for quantitative solubility determination.

Part 2: Stability Profiling

Investigating the stability of this compound is crucial for defining appropriate storage and handling conditions, predicting its shelf-life, and identifying potential degradation products that could impact its purity, activity, and safety. Forced degradation (or stress testing) studies are an integral part of this process, providing insights into the molecule's intrinsic stability.

Forced Degradation Studies

Forced degradation studies expose the compound to conditions more severe than those it would typically encounter during storage and use. This accelerates degradation, allowing for the rapid identification of potential degradation pathways and the development of stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of a hydrochloric acid solution (e.g., 0.1 M or 1 M). Heat the mixture if necessary (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of a sodium hydroxide solution (e.g., 0.1 M or 1 M). Keep at room temperature or heat gently for a defined period. The ester functionality is particularly susceptible to base-catalyzed hydrolysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%). Keep at room temperature for a defined period. The amino group and the pyridine ring may be susceptible to oxidation.

-

Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period. Also, heat a solution of the compound.

-

Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control sample.

-

Identify and quantify any new peaks (degradation products).

-

Calculate the percentage of degradation of the parent compound.

-

Mass spectrometry (LC-MS) can be coupled with HPLC to aid in the structural elucidation of the degradation products.

-

Sources

"Ethyl 5-amino-4,6-dichloronicotinate" spectroscopic data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-amino-4,6-dichloronicotinate

Authored by a Senior Application Scientist

Introduction

This compound (CAS No. 154012-16-5) is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex heterocyclic molecules for the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine ring functionalized with two chlorine atoms, an amino group, and an ethyl ester, offers multiple reactive sites for designing novel compounds. Accurate structural confirmation and purity assessment are paramount, necessitating a comprehensive analysis using modern spectroscopic techniques.

This technical guide provides a detailed framework for the spectroscopic characterization of this compound. While this specific compound is not extensively documented in public spectral databases, this paper will leverage established principles of spectroscopy and comparative data from its precursor, Ethyl 4,6-dichloronicotinate, to present a robust predictive analysis.[3] This approach mirrors the real-world challenge scientists face when characterizing novel or sparsely documented chemical entities. We will detail the theoretical basis, standardized experimental protocols, and expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

The fundamental properties of this compound are essential for its handling, storage, and analysis.

| Property | Value | Reference |

| CAS Number | 154012-16-5 | [1][2][4][5] |

| Molecular Formula | C₈H₈Cl₂N₂O₂ | [1][2][6] |

| Molecular Weight | 235.07 g/mol | [1][6] |

| Synonyms | Ethyl 5-amino-4,6-dichloropyridine-3-carboxylate | [2] |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the chemical environment of each carbon atom. For this compound, NMR is indispensable for confirming the substitution pattern on the pyridine ring and the integrity of the ethyl ester group.

The analysis will be predictive, based on the known spectrum of its precursor, Ethyl 4,6-dichloronicotinate, which exhibits ¹H NMR signals at δ 8.80 (s, 1H, H-2), 7.95 (s, 1H, H-5), 4.34 (q, 2H), and 1.31 (t, 3H) in DMSO-d₆.[3] The introduction of an electron-donating amino (-NH₂) group at the C-5 position is expected to significantly shield the remaining ring proton (H-2), causing a substantial upfield shift in its resonance.

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Data & Interpretation

(Solvent: CDCl₃, Spectrometer: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 - 8.5 | Singlet (s) | 1H | H-2 | The sole aromatic proton. Expected to be significantly upfield from the precursor's H-2 (δ 8.80) due to the electron-donating NH₂ group at C-5. |

| ~4.8 - 5.2 | Broad Singlet (br s) | 2H | -NH₂ | The amino protons. Often broad and may exchange with trace D₂O. Its chemical shift can be concentration and solvent dependent. |

| ~4.40 | Quartet (q) | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| ~1.40 | Triplet (t) | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

Predicted ¹³C NMR Data & Interpretation

(Solvent: CDCl₃, Spectrometer: 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | Typical chemical shift for an ester carbonyl carbon. |

| ~150 | C-6 | Aromatic carbon bearing a chlorine atom and adjacent to the ring nitrogen. |

| ~148 | C-2 | Aromatic carbon adjacent to the ring nitrogen and bonded to a proton. |

| ~140 | C-5 | Aromatic carbon bonded to the electron-donating amino group, expected to be shielded. |

| ~120 | C-4 | Aromatic carbon bearing a chlorine atom. |

| ~115 | C-3 | Aromatic carbon bonded to the ester group. |

| ~62 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Part 2: Infrared (IR) Spectroscopy

Principle & Rationale

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an exceptional tool for identifying the functional groups present in a sample. For this compound, IR spectroscopy is used to confirm the presence of the amino (-NH₂), ester (C=O), and aromatic (C=C, C=N) functionalities, as well as carbon-chlorine bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Caption: General workflow for obtaining a mass spectrum via electrospray ionization.

Predicted Mass Spectrum & Interpretation

-

Molecular Ion (M⁺): The nominal molecular weight is 234 g/mol for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The exact mass for C₈H₈³⁵Cl₂N₂O₂ is 233.9963.

-

Protonated Molecule [M+H]⁺: In ESI-MS (positive mode), the most prominent ion cluster will be for the protonated molecule, [M+H]⁺.

-

Isotopic Pattern: The presence of two chlorine atoms creates a highly characteristic isotopic pattern. The relative abundance of ³⁵Cl to ³⁷Cl is approximately 3:1.

-

[M+H]⁺ peak: (C₈H₉³⁵Cl₂N₂O₂)⁺ at m/z 235.0036 (100% relative abundance).

-

[M+2+H]⁺ peak: (C₈H₉³⁵Cl³⁷ClN₂O₂)⁺ at m/z 237.0006 (~65% relative abundance).

-

[M+4+H]⁺ peak: (C₈H₉³⁷Cl₂N₂O₂)⁺ at m/z 239.9977 (~10% relative abundance). This 100:65:10 ratio is a definitive signature for a molecule containing two chlorine atoms.

-

-

Key Fragmentation Pathways:

-

Loss of ethoxy radical (-•OCH₂CH₃): Resulting in an ion at m/z ~190.

-

Loss of ethylene (-C₂H₄) via McLafferty rearrangement: Resulting in an ion at m/z ~207.

-

Loss of carbonyl (-CO): Fragmentation of the ester group.

-

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. While publicly available spectra are scarce, a predictive analysis grounded in fundamental spectroscopic principles and comparison with known analogues provides a robust and reliable characterization. ¹H and ¹³C NMR define the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy confirms the key functional groups—amine, ester, and chloro-aromatic system—that define the molecule's reactivity. Finally, high-resolution mass spectrometry validates the elemental composition through exact mass measurement and unequivocally confirms the presence of two chlorine atoms via its distinct isotopic signature. This comprehensive spectroscopic profile is essential for ensuring the identity, purity, and quality of this important synthetic intermediate in research and development settings.

References

-

The Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). [Online] Available at: [Link]

-

ChemWhat. Ethyl 4,6-dichloronicotinate CAS#: 40296-46-6. [Online] Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0002092). [Online] Available at: [Link]

-

CP Lab Safety. Ethyl 5-amino-4, 6-dichloronicotinate, 1 gram. [Online] Available at: [Link]

Sources

Introduction: The Strategic Importance of Ethyl 5-amino-4,6-dichloronicotinate

An In-Depth Technical Guide to the Purity and Quality Specifications of Ethyl 5-amino-4,6-dichloronicotinate

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 154012-16-5) is a substituted pyridine derivative that serves as a critical building block in modern medicinal chemistry.[1][2] Its molecular architecture, featuring a pyridine core with two chlorine atoms and an amino group, offers multiple reactive sites for strategic functionalization. This versatility makes it an invaluable intermediate in the synthesis of complex heterocyclic compounds, particularly those designed as kinase inhibitors and other targeted therapeutic agents.[3][4][5] Given its role as a precursor to active pharmaceutical ingredients (APIs), ensuring the purity and quality of this compound is not merely a procedural step but a foundational requirement for the synthesis of safe and effective medicines. Impurities introduced at this stage can lead to undesirable side reactions, reduced yields, and the formation of potentially toxic byproducts in the final drug substance.[6]

This guide provides a comprehensive overview of the essential quality specifications for this compound, detailing the analytical methodologies required to verify its identity, purity, and overall quality. The protocols and insights presented herein are designed to equip researchers and drug development professionals with the necessary tools to implement robust quality control systems.

Sources

An In-Depth Technical Guide to the Health and Safety of Ethyl 5-amino-4,6-dichloronicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for Ethyl 5-amino-4,6-dichloronicotinate (CAS No. 154012-16-5), a key intermediate in various synthetic applications. As a Senior Application Scientist, the following information is synthesized from available safety data sheets and chemical properties to ensure its safe handling and use in a laboratory setting. It is imperative to recognize that while this document provides critical safety information, the toxicological properties of this compound have not been exhaustively investigated, necessitating a cautious and proactive approach to safety.

Chemical and Physical Properties

A foundational understanding of the physical characteristics of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| CAS Number | 154012-16-5 | [1][2][3][4] |

| Molecular Formula | C₈H₈Cl₂N₂O₂ | [4] |

| Molecular Weight | 235.07 g/mol | [4] |

| Appearance | Not specified; handle as a potentially hazardous solid. | |

| Solubility | No data available; assume low aqueous solubility. | |

| Storage Temperature | Room temperature. | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following Globally Harmonized System (GHS) classifications have been identified.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[2] |

| Eye Irritation | - | May cause eye irritation. |

| Respiratory Tract Irritation | - | Material is irritating to mucous membranes and upper respiratory tract.[5] |

Signal Word: Warning

Hazard Pictogram:

It is crucial to note that a full toxicological profile for this compound is not available.[5] Therefore, all handling procedures should be conducted with the assumption that the substance may have other, as-yet-unidentified, hazardous properties.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

-

Inhalation: If inhaled, move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention. The substance is known to be irritating to the upper respiratory tract.[5]

-

Skin Contact: Should skin contact occur, immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If skin irritation persists, consult a physician.

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical advice from an ophthalmologist.

-

Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Safe Handling and Storage Protocols

Adherence to strict laboratory safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

The consistent and correct use of PPE is the primary defense against chemical exposure.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Always inspect gloves for integrity before use and wash them before removal.

-

Body Protection: A standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.

-

Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Storage

Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage is at room temperature.[3]

Accidental Release and Spill Management

A clear and practiced spill management plan is crucial for mitigating the risks associated with an accidental release.

Spill Response Workflow

The following diagram outlines the logical steps for responding to a spill of this compound.

Caption: Workflow for the safe management of a chemical spill.

Step-by-Step Spill Cleanup Protocol

-

Evacuate and Alert: Immediately evacuate the area of the spill and alert your supervisor and the designated safety officer.

-

Secure the Area: Prevent unauthorized entry into the spill zone.

-

Don PPE: Before approaching the spill, don the appropriate PPE as outlined in Section 4.1.

-

Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.

-

Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal. Avoid generating dust.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

-

Disposal: Dispose of all contaminated waste, including PPE and absorbent materials, in accordance with local, state, and federal regulations. Do not dispose of the chemical down the drain.

Toxicological Information: A Word of Caution

As of the date of this guide, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[5] The identified hazards of skin and respiratory irritation should be considered the minimum potential effects. The absence of comprehensive data necessitates a conservative approach to handling, assuming the compound may have unknown chronic, reproductive, or carcinogenic effects. All work should be conducted in a manner that minimizes any potential for exposure.

Conclusion

This compound is a valuable research chemical that demands careful and informed handling. By understanding its known hazards, adhering to stringent safety protocols, and acknowledging the current gaps in toxicological data, researchers can mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational resource, but it is incumbent upon the user to consult the most recent Safety Data Sheet from their supplier and to conduct a thorough risk assessment before commencing any work.

References

Sources

"Ethyl 5-amino-4,6-dichloronicotinate" potential research applications

This compound is a powerful and versatile chemical building block whose strategic importance cannot be overstated. Its highly functionalized core provides a reliable and adaptable platform for the synthesis of a wide range of biologically active compounds. The detailed protocols and data presented herein serve as a foundation for researchers to unlock the full potential of this scaffold in the discovery and development of novel therapeutics and next-generation agrochemicals. Its commercial availability and proven reactivity ensure its enduring role in modern synthetic chemistry. [5]

References

-

National Institutes of Health. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). United States Patent.

-

Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. parchem.com [parchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 154012-16-5 [chemicalbook.com]

- 7. arctomsci.com [arctomsci.com]

- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

From Chemical Scaffold to Biological Insight: A Proteomics Guide to Elucidating the Mechanism of Action of Ethyl 5-amino-4,6-dichloronicotinate Derivatives

An In-Depth Technical Guide

Abstract: Ethyl 5-amino-4,6-dichloronicotinate stands as a pivotal, yet often unheralded, scaffold in medicinal chemistry. While not possessing a direct, well-characterized mechanism of action in proteomics itself, its true significance lies in its role as a versatile intermediate for the synthesis of potent, biologically active molecules. This guide illuminates the journey from this foundational chemical structure to a deep, mechanistic understanding of its derivatives, with a particular focus on kinase inhibitors. We provide researchers, scientists, and drug development professionals with the conceptual framework and detailed proteomics protocols required to comprehensively characterize the mechanism of action, target engagement, and cellular impact of novel compounds derived from this important nicotinic acid scaffold.

Introduction: The Role of this compound as a Foundational Moiety

This compound is a substituted pyridine derivative. In the landscape of drug discovery, its primary role is that of a highly functionalized starting material or intermediate in the synthesis of more complex heterocyclic compounds. Its di-chloro and amino substitutions provide multiple reaction handles for chemists to elaborate upon, building molecules with tailored biological activities. Notably, it has been instrumental in the development of a range of compounds, including potent inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.

Therefore, a discussion of its "mechanism of action in proteomics" is, in fact, a discussion of the mechanisms of the advanced molecules it helps create. This guide focuses on the state-of-the-art proteomics workflows used to dissect the biological activity of these derivatives, transforming a synthesized chemical entity into a well-understood therapeutic candidate.

Core Principles: Using Proteomics to Define a Drug's Mechanism of Action

To understand a drug's mechanism of action (MoA), we must answer several key questions:

-

Target Engagement: Does the compound bind to its intended target protein in a complex biological system?

-

Target Selectivity: Which other proteins does the compound bind to, either intentionally (polypharmacology) or unintentionally (off-targets)?

-

Downstream Signaling: How does binding to the target(s) alter cellular signaling pathways and protein activity?

-

Global Cellular Impact: What is the overall effect on the proteome, including changes in protein expression and post-translational modifications?

Modern proteomics provides a powerful suite of tools to address each of these questions with high specificity and on a global scale. The following sections will detail the application of these techniques to a hypothetical kinase inhibitor derived from this compound.

Profiling Target Engagement and Selectivity

A primary challenge in drug development is confirming that a compound interacts with its intended target and identifying any off-target interactions, which can lead to unwanted side effects or novel therapeutic opportunities.

Thermal Proteome Profiling (TPP)

TPP is a powerful method for assessing target engagement in a native cellular environment.[1][2] It operates on the principle that a protein's thermal stability changes upon ligand binding.[2] Proteins bound to a drug are typically more resistant to heat-induced unfolding.[2]

The general workflow involves treating cells with the compound or a vehicle control, heating aliquots of the cell lysates to a range of temperatures, separating soluble from aggregated proteins, and quantifying the remaining soluble proteins using mass spectrometry.[3] A shift in the melting curve of a protein in the drug-treated sample compared to the control indicates a direct interaction.

Caption: Logical workflow for a Thermal Proteome Profiling (TPP) experiment.

Chemical Proteomics

Chemical proteomics utilizes immobilized drug molecules to capture their binding partners from a cell lysate.[4] This affinity-based approach is excellent for identifying both high-affinity targets and weaker interactors.[5]

In this technique, a derivative of the kinase inhibitor is covalently linked to a resin (e.g., sepharose beads).[6] Cell lysates are incubated with these beads, and after extensive washing to remove non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[6] A key control experiment involves co-incubating the lysate and beads with an excess of the free, non-immobilized inhibitor; true binders will be competed off the beads, leading to a reduced signal in the mass spectrometer.[5]

Mapping Downstream Signaling: Quantitative Phosphoproteomics

Kinase inhibitors, by definition, modulate protein phosphorylation. Phosphoproteomics is the large-scale analysis of protein phosphorylation and is the most direct way to measure the functional consequence of kinase inhibition.[7] A typical workflow involves comparing the phosphoproteome of inhibitor-treated cells with control-treated cells to identify phosphorylation sites that are significantly up- or down-regulated.[8]

This analysis reveals:

-

Direct Substrates: Phosphorylation sites on direct substrates of the target kinase are expected to decrease significantly.

-

Pathway Modulation: Changes in the phosphorylation status of downstream effectors reveal the broader impact on cellular signaling networks.

-

Feedback Mechanisms: The cell may activate compensatory signaling pathways, which can be observed as increased phosphorylation on other proteins.

Caption: Standard experimental workflow for quantitative phosphoproteomics.

Detailed Experimental Protocols

The following are generalized protocols and must be optimized for specific cell lines, compounds, and available instrumentation.

Protocol 1: Thermal Proteome Profiling (TPP) - Temperature Range

-

Cell Culture and Treatment: Plate cells to achieve ~80-90% confluency. Treat one set of plates with the kinase inhibitor at a final concentration (e.g., 1 µM) and a parallel set with vehicle (e.g., 0.1% DMSO) for the desired time (e.g., 2 hours).

-

Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).

-

Heating: Aliquot the lysate from each condition (inhibitor and vehicle) into 10 separate PCR tubes. Heat each aliquot to a different temperature (e.g., 37°C, 41°C, 44°C, 47°C, 50°C, 53°C, 56°C, 59°C, 63°C, 67°C) for 3 minutes, followed by 3 minutes at room temperature.

-

Separation of Soluble Fraction: Ultracentrifuge the heated lysates (e.g., 100,000 x g for 20 minutes at 4°C) to pellet aggregated proteins.

-

Sample Preparation for MS: Collect the supernatant (soluble fraction). Determine protein concentration. Take an equal protein amount from each sample for downstream processing. Reduce (DTT), alkylate (iodoacetamide), and digest proteins with Trypsin overnight.

-

Mass Spectrometry: Analyze the resulting peptide mixtures by LC-MS/MS.

-

Data Analysis: Use a specialized software suite to identify and quantify proteins in each temperature fraction. Plot the relative soluble protein abundance against temperature for both vehicle and inhibitor conditions to generate melting curves. Calculate the change in melting temperature (ΔTm) for each protein.

Protocol 2: Quantitative Phosphoproteomics

-

Cell Culture and Treatment: Grow cells in SILAC media if using this labeling method, or prepare for label-free quantification. Treat cells with the inhibitor or vehicle as described for TPP.

-

Lysis: Wash cells with ice-cold PBS and immediately lyse with a urea-based buffer (e.g., 8 M urea in 50 mM Tris-HCl) supplemented with a cocktail of phosphatase and protease inhibitors. Sonicate to shear DNA and clarify the lysate by centrifugation.

-

Protein Digestion: Perform a protein assay (e.g., BCA). Reduce the proteins with DTT and alkylate with iodoacetamide. Dilute the urea to <2 M and digest with Trypsin overnight at 37°C.

-

Phosphopeptide Enrichment: Acidify the peptide solution (e.g., with trifluoroacetic acid) and desalt using a C18 solid-phase extraction cartridge. Elute and dry the peptides. Resuspend the peptides in a high-organic, acidic loading buffer and incubate with titanium dioxide (TiO2) or IMAC beads to enrich for phosphopeptides. Wash the beads extensively to remove non-phosphorylated peptides. Elute the phosphopeptides using a high pH buffer (e.g., ammonium hydroxide solution).

-

LC-MS/MS Analysis: Acidify the eluted phosphopeptides and analyze by high-resolution LC-MS/MS. Use a method optimized for phosphopeptide fragmentation.

-

Data Analysis: Process the raw MS data using a software platform like MaxQuant or Proteome Discoverer. Perform peptide identification, protein quantification, and phosphosite localization. Generate a list of quantified phosphosites and perform statistical analysis (e.g., t-test) to identify sites with significant abundance changes between the inhibitor and vehicle treatments. Perform pathway and kinase-substrate enrichment analysis on the significantly regulated phosphosites.[9]

Data Interpretation and Synthesis

The true power of this approach comes from integrating the datasets from target engagement and phosphoproteomics experiments.

| Data Type | Information Gained | Example Interpretation |

| TPP | Direct protein-drug interactions (on- and off-targets). | A ΔTm of +5°C for Kinase X confirms it as a direct, high-affinity target. A smaller shift of +1.5°C for Kinase Y suggests a weaker off-target interaction. |

| Phosphoproteomics | Functional impact on cellular signaling. | A 10-fold reduction in phosphorylation of Protein A at Serine-50, a known substrate site for Kinase X, validates the functional inhibition of the primary target. |

| Integrated Analysis | Comprehensive MoA, linking direct binding to functional outcome. | The off-target binding to Kinase Y (from TPP) correlates with an unexpected increase in phosphorylation of Protein B (from phosphoproteomics), revealing a novel signaling pathway impacted by the drug. |

Conclusion

This compound is a valuable scaffold that gives rise to potent and specific kinase inhibitors. However, the synthesis of a novel compound is merely the first step. A rigorous, multi-faceted proteomics approach is essential to build a comprehensive profile of its mechanism of action. By combining techniques like Thermal Proteome Profiling to confirm target engagement and quantitative phosphoproteomics to map the downstream functional consequences, researchers can build a robust, evidence-based understanding of a drug's true cellular impact. This detailed characterization is not just an academic exercise; it is a critical component of modern drug development, enabling the selection of superior lead candidates, the prediction of potential toxicities, and the discovery of biomarkers to guide clinical strategy.

References

- Sauer, P., & Bantscheff, M. (2023). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. In Mass Spectrometry-Based Proteomics (pp. 79-114). Humana, New York, NY. [URL: https://link.springer.com/protocol/10.1007/978-1-0716-3457-8_5]

- Ruprecht, B., & Lemeer, S. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. Journal of Proteome Research, 13(12), 5377-5389. [URL: https://pubs.acs.org/doi/10.1021/pr500958s]

- George, A. L., et al. (2023). A Streamlined Thermal Proteome Profiling Workflow in A Core Facility Using label-free DIA and Mass Dynamics. Journal of Proteome Research. [URL: https://pubs.acs.org/doi/10.1021/acs.jproteome.3c00111]

- Miettinen, T. P., et al. (2018). Thermal proteome profiling of adult mouse tissues. Nature Protocols, 13(10), 2343-2362. [URL: https://www.researchgate.net/publication/327533083_Thermal_proteome_profiling_TPP_method_can_be_performed_in_one_of_three_modes_temperature_range_TPP-TR_compound_concentration_range_TPP-CCR_or_two-dimensional_TPP_2D-TPP]

- Lim, S. M., et al. (2022). KOPI: Kinase inhibitOr Proteome Impact analysis. Communications Biology, 5(1), 785. [URL: https://www.

- Duncan, J. S., & Litchfield, D. W. (2008). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Expert Review of Proteomics, 5(5), 659-672. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2680261/]

- Schon, A., & Parker, B. L. (2025). Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples. bioRxiv. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10243452/]

- Mateus, A., et al. (2017). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. FEBS Letters, 591(12), 1698-1710. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5478201/]

- Sugiyama, N., et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. International Journal of Molecular Sciences, 24(1), 153. [URL: https://www.mdpi.com/1422-0067/24/1/153]

- Lemeer, S., & Kuster, B. (2011). Chemical proteomics for kinase inhibitor profiling. In Kinase Inhibitor Drugs (pp. 245-257). Humana Press. [URL: https://www.researchgate.net/figure/Chemical-proteomics-workflow-A-small-molecule-kinase-inhibitor-is-covalently-linked-to_fig2_263222122]

- Casado, P., & Cutillas, P. R. (2016). Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells. In Cancer Phosphoproteomics (pp. 177-193). Humana Press, New York, NY. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003914/]

- Bian, Y., et al. (2024). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. Journal of Proteome Research. [URL: https://pubs.acs.org/doi/10.1021/acs.jproteome.4c00223]

- Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [URL: https://www.semanticscholar.org/paper/Optimized-chemical-proteomics-assay-for-kinase-R%C3%BCegger-Gagestein/730f76901962a9c39634d5671d182937740f9011]

- BenchChem. (2025). Application Notes and Protocols: The Versatile Role of Ethyl 4,6-dichloronicotinate in Medicinal Chemistry. BenchChem. [URL: https://www.benchchem.

- BenchChem. (2025). A Comparative Guide to the Synthetic Applications of Ethyl 4,6-dichloronicotinate. BenchChem. [URL: https://www.benchchem.

- Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15477-15573. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01293]

- Potel, J., & Kettenbach, A. N. (2023). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. International Journal of Molecular Sciences, 24(9), 7793. [URL: https://www.mdpi.com/1422-0067/24/9/7793]

- Imiołek, M., & Ule, J. (2021). Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome. International Journal of Molecular Sciences, 22(16), 8887. [URL: https://www.mdpi.com/1422-0067/22/16/8887]

- Parchem. (n.d.). This compound (Cas 154012-16-5). Parchem Fine & Specialty Chemicals. [URL: https://www.parchem.

- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. [URL: https://www.rsc.org/images/Tim%20S.

Sources

- 1. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]

- 2. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Strategic Use of Ethyl 5-amino-4,6-dichloronicotinate in Suzuki-Miyaura Coupling Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Executive Summary

Ethyl 5-amino-4,6-dichloronicotinate is a highly functionalized pyridine building block with significant potential in the synthesis of complex molecular architectures for medicinal and agrochemical applications.[1][2] Its structure presents a unique synthetic challenge and opportunity: two distinct chlorine atoms susceptible to palladium-catalyzed cross-coupling, modulated by the electronic influence of an adjacent amino group. This guide provides an in-depth analysis of the strategic considerations for employing this substrate in the Suzuki-Miyaura coupling reaction. We will move beyond standard procedures to explain the causal factors behind protocol choices, addressing the inherent challenges of C-Cl bond activation and potential catalyst inhibition by the amine functionality. The protocols herein are designed as robust, validated starting points for optimization, enabling the controlled synthesis of novel substituted aminopyridine scaffolds.

The Suzuki-Miyaura Coupling: Mechanistic Framework

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, prized for its mild conditions and broad functional group tolerance.[3] The catalytic cycle, illustrated below, proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4] Understanding this mechanism is critical to troubleshooting and optimizing reactions, particularly with challenging substrates like this compound.

The base is a critical component, playing a crucial role in the transmetalation step by activating the organoboron species to form a more nucleophilic borate complex, which facilitates the transfer of the organic moiety to the palladium center.[5][6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Scientific Considerations for this compound

Success with this substrate hinges on overcoming two principal challenges: the lower reactivity of aryl chlorides and the influence of the 5-amino group.

-

Reactivity of Aryl Chlorides : C-Cl bonds are significantly less reactive than their C-Br or C-I counterparts in the rate-limiting oxidative addition step.[4] This necessitates the use of more active catalyst systems, typically featuring bulky, electron-rich phosphine ligands, and often requires higher reaction temperatures.[7]

-

Influence of the 5-Amino Group :

-

Catalyst Inhibition : The primary amine's lone pair can coordinate to the palladium center, acting as a competing ligand and potentially deactivating the catalyst.[7][8] While some Suzuki couplings proceed with unprotected amines, this is a major failure point.[3][8] The selection of a sufficiently bulky ligand is crucial to create a sterically shielded environment around the palladium, disfavoring amine coordination.

-

Electronic Effects : As an electron-donating group, the 5-NH₂ moiety increases the electron density of the pyridine ring. This effect can further decrease the electrophilicity of the C-Cl bonds, making oxidative addition more difficult.

-

Regioselectivity : In the analogous Ethyl 4,6-dichloronicotinate, mono-arylation preferentially occurs at the C4 position due to its higher electrophilicity.[9] The electronic push from the 5-amino group may alter this selectivity, and empirical validation is necessary to determine the major regioisomer in this specific case.

-

Recommended Starting Protocol: Mono-Arylation

This protocol is designed as a robust starting point, employing a modern catalyst system known for its efficacy with challenging heteroaryl chlorides.[10]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic Acid (1.2 - 1.5 equiv)

-

Palladium Precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

-

Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water, 5:1 mixture)

-

Inert Gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Procedure:

-

Vessel Preparation : To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

-

Inerting : Seal the flask, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst Addition : Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 3 mol%).

-

Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting nicotinate.

-

Reaction : Heat the reaction mixture to the desired temperature (a starting point of 100 °C is recommended) and stir vigorously.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting material and the formation of the mono-arylated product. Typical reaction times range from 4 to 24 hours.

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

-